Sodium bensuldazate
Description
Historical Context and Regulatory Landscape for Research
Sodium bensuldazate, the sodium salt of bensuldazic acid, was recognized as a substance with potential utility, leading to its assignment of a British Approved Name (BAN). scribd.com The issuance of a BAN indicates that the substance was considered for potential use as a drug. scribd.com It also received an International Nonproprietary Name (INN), further signifying its consideration within the global pharmaceutical landscape. scribd.com
Early research and applications explored its properties as a biostatic and antifungal agent. scribd.comncats.iogoogleapis.com For instance, patents from the 1980s describe the use of this compound in processes for treating leathers to render them mycostatic, or resistant to fungal growth. googleapis.comgoogle.com This was proposed as a method to prevent the recurrence of fungal infections on feet, which could be caused by the re-wearing of contaminated shoes. googleapis.comgoogle.com
The regulatory landscape for any chemical substance evolves based on ongoing research and evaluation. For substances like this compound, which have not become mainstream, the historical regulatory markers such as a BAN or INN provide a footprint of their journey through the scientific and pharmaceutical evaluation process. scribd.comscribd.com The World Anti-Doping Agency (WADA) and similar bodies maintain lists of prohibited substances, and the criteria for inclusion often involve the potential for performance enhancement, health risks, or violation of the "spirit of sport". nih.gov While this compound is primarily noted as an antifungal, the regulatory framework for all biologically active compounds is stringent, requiring extensive data before any approval for human use. nih.govisctglobal.org
Rationale for Continued Academic Inquiry into Banned or Restricted Substances
The study of compounds that are banned or restricted for therapeutic use remains a vital area of academic and scientific inquiry. This research is not aimed at promoting the use of such substances but at leveraging their unique properties to gain deeper scientific knowledge. nih.govdiscobolulunefs.ro Such investigations can be instrumental in advancing modern science and medicine.
Investigating compounds with known biological activity, even if they are restricted, can lead to significant new discoveries. nih.govnih.gov These substances can act as unique molecular probes to explore cellular functions. By studying how a specific compound interacts with biological systems, researchers can uncover previously unknown relationships between molecular targets and physiological outcomes. mdpi.comnih.gov This process can illuminate the complex biology underlying various diseases and identify entirely new targets for future drug development. techtarget.comfrontiersin.org The study of how various chemicals, including those with restrictions, affect biological systems is fundamental to expanding our understanding of human health and disease. nih.gov
Biochemical pathways are intricate networks of molecular interactions that govern cellular life. Many of these pathways are not fully understood. Banned or restricted substances can serve as powerful tools to dissect these complex systems. plos.orgfrontiersin.org By observing the downstream effects of a compound on a cell or organism, scientists can map out new connections within biochemical networks. nih.govfrontiersin.org For example, research into how drugs affect brain glucose metabolism has advanced the understanding of neural pathways. nih.gov This knowledge is critical for identifying potential new therapeutic intervention points for a wide range of conditions. The study of how substances are metabolized also provides crucial information for developing new drugs and for detecting the use of prohibited substances. nih.govwada-ama.org
The systematic study of chemical compounds, including older or restricted ones, contributes to the foundational principles of pharmacology. nih.govnih.gov By analyzing the structure-activity relationships of these molecules—how their chemical structure relates to their biological effect—researchers can refine models for predicting the activity of new compounds. techtarget.com This process is essential for the design of safer and more effective drugs. ppd.com Furthermore, understanding the successes and failures of past compounds provides invaluable lessons that guide modern drug discovery, from initial target identification to preclinical development. nih.govppd.com This historical perspective helps to build a more robust and predictive science of pharmacology, ultimately accelerating the development of new medicines. nih.gov
Table of Chemical Properties: this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | scribd.com |
| Synonyms | DEFUNGIT | scribd.com |
| CAS Number | 1950-15-8 | scribd.comscribd.com |
| Molecular Formula | C12H13N2NaO2S2 (deduced from Bensuldazic Acid) | ncats.io |
| Primary Class | Antifungal | scribd.comncats.io |
| Related Compound | Bensuldazic Acid | ncats.io |
Table of Mentioned Compounds
| Compound Name |
|---|
| Bensuldazic Acid |
| This compound |
| Sodium Chloride |
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(5-benzyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2.Na/c15-11(16)7-13-8-14(12(17)18-9-13)6-10-4-2-1-3-5-10;/h1-5H,6-9H2,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOVSRMZSRGQNK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CSC(=S)N1CC2=CC=CC=C2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2NaO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941263 | |
| Record name | Sodium (5-benzyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1950-15-8 | |
| Record name | Sodium bensuldazate [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (5-benzyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 5-benzyl-6-thioxodihydro-2H-1,3,5-thiadiazine-3(4H)-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM BENSULDAZATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC32G269EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Methodologies for Sodium Bensuldazate and Analogs
Design and Synthesis of Structurally Modified Analogs
The design and synthesis of analogs of a lead compound are crucial steps in drug discovery, aimed at improving efficacy, selectivity, and metabolic stability. This section details the approaches for creating structurally modified versions of Sodium bensuldazate.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. collaborativedrug.com For compounds like this compound, which is the sodium salt of bensuldazic acid, systematic derivatization of the core structure is key to elucidating these relationships. The core of bensuldazic acid is a 2-(5-benzyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetic acid. biosynth.com
A general synthetic route for bensuldazic acid involves the reaction of benzylamine (B48309) with carbon disulfide and chloroacetic acid, typically in a solvent like ethanol (B145695) with a catalyst such as sodium hydroxide. This provides a basis for creating derivatives. Research on similar 1,3,5-thiadiazine-2-thione scaffolds offers insights into potential derivatization strategies. For instance, a series of novel 1,3,5-thiadiazine-2-thione derivatives were synthesized to explore their biological activities. nih.gov The synthesis involved reacting various primary amines with carbon disulfide, followed by the addition of formaldehyde (B43269) and an amino acid. nih.govresearchgate.net
In a study on related compounds, various substituted acetamide (B32628) derivatives of the 2-(5-benzyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetic acid core were synthesized. nih.gov These analogs were created by coupling the carboxylic acid group with different substituted 1,3,4-thiadiazole (B1197879) amines. The general procedure for these syntheses involved the initial formation of a dithiocarbamate (B8719985) from a primary amine and carbon disulfide, which was then cyclized with an amino acid and formaldehyde to form the thiadiazinane ring. This was followed by amidation to produce the final derivatives. nih.gov
The antimicrobial activities of these synthesized analogs were evaluated, providing valuable SAR data. The results indicated that the nature of the substituent on the acetamide moiety significantly influences the biological activity.
Table 1: Synthesized Analogs of 2-(5-benzyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide and their Antimicrobial Activity
| Compound ID | R Group on Acetamide Nitrogen | Yield (%) | Antifungal Activity (MIC in µg/mL) |
| 6a | 5-(ethylthio)-1,3,4-thiadiazol-2-yl | 79 | >50 |
| 6b | 5-(benzylthio)-1,3,4-thiadiazol-2-yl | 79 | >50 |
| 6c | 5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl | 71 | >50 |
| 6d | 5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl | 72 | 25 |
Data sourced from a study on novel 1,3,5-thiadiazine-2-thione derivatives. nih.gov
For thiadiazole derivatives, a related class of compounds, in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles have been determined to assess their metabolic stability. nih.gov Such studies are crucial for guiding the synthesis of more robust analogs. Common strategies to enhance metabolic stability include the introduction of atoms or groups that are less susceptible to enzymatic degradation. For instance, substitution with heavier isotopes like deuterium (B1214612) at metabolically labile positions can lead to greater metabolic stability, potentially increasing the in vivo half-life of the compound. google.com
Another approach is to modify key structural motifs. For example, in a series of 2-morpholinobenzoic acid derivatives, N-methylation of a benzyl (B1604629) group was found to influence biological activity and could also impact metabolic stability. rsc.org For thiadiazine derivatives, understanding their interaction with metabolic enzymes such as cytochrome P450 is essential. While specific metabolic pathways for this compound are not extensively documented in publicly available literature, general principles of drug metabolism suggest that the benzyl group and the heterocyclic ring could be sites of oxidation.
Table 2: General Strategies for Enhancing Metabolic Stability of Heterocyclic Compounds
| Strategy | Description | Potential Application to Bensuldazate Analogs |
| Isotopic Reinforcement | Replacement of hydrogen with deuterium at metabolically labile sites to slow down metabolism. google.com | Deuteration of the benzyl group or the methylene (B1212753) groups of the thiadiazine ring. |
| Blocking Metabolic Hotspots | Introduction of sterically hindering groups or electron-withdrawing groups to prevent enzymatic attack. | Substitution on the phenyl ring of the benzyl group with halogens or other stable moieties. |
| Modification of Labile Functional Groups | Altering functional groups that are prone to rapid metabolism, such as certain esters or amides. | Conversion of the carboxylic acid to a more stable bioisostere. |
| Ring System Modification | Altering the heterocyclic core to reduce its susceptibility to metabolic enzymes. | Synthesis of analogs with fused ring systems or alternative heterocyclic cores. |
These strategies provide a framework for the targeted synthesis of metabolically stable analogs of this compound, aiming to improve its pharmacokinetic profile and therapeutic potential.
Advanced Analytical Techniques for Sodium Bensuldazate Characterization
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for probing the molecular structure of compounds like sodium bensuldazate. These methods rely on the interaction of electromagnetic radiation with the molecule to provide information about its electronic and vibrational states, as well as the magnetic environments of its nuclei.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. nih.gov By observing the magnetic properties of atomic nuclei, NMR can provide detailed information about the carbon-hydrogen framework of this compound.
One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, would reveal the number of chemically distinct protons and carbons and their immediate electronic environment. Two-dimensional (2D) NMR experiments, like COSY and HMBC, would be used to establish connectivity between atoms, confirming the arrangement of the benzyl (B1604629) group, the benzodithiazole ring system, and the sulfonyl group. While specific experimental data for this compound is scarce, the expected chemical shifts can be predicted based on its structure.
Table 1: Predicted NMR Data for this compound
| Nucleus | Technique | Expected Information Provided |
| ¹H | 1D NMR | Chemical shifts and coupling constants for aromatic and methylene (B1212753) protons. |
| ¹³C | 1D NMR | Chemical shifts for aromatic, methylene, and quaternary carbons. |
| ²³Na | 1D NMR | Information on the sodium ion's coordination and environment. researchgate.netscirp.org |
| COSY | 2D NMR | Correlation between coupled protons, confirming adjacent protons in the benzyl and benzodithiazole rings. |
| HMBC | 2D NMR | Correlation between protons and carbons separated by 2-3 bonds, establishing the overall molecular framework. |
The ability to predict molecular geometry and NMR parameters is crucial for the elucidation of carbohydrate structures. rsc.org Combining NMR spectroscopy with computational analysis can lead to automated structure elucidation. rsc.org
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com These methods are excellent for identifying the functional groups present in this compound.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. sepscience.com Both techniques would provide a characteristic "fingerprint" for this compound, with specific peaks corresponding to its various functional groups.
Table 2: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | IR, Raman | 3100-3000 |
| Methylene C-H | Stretching | IR, Raman | 2950-2850 |
| C=C | Stretching | IR, Raman | 1600-1450 |
| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | IR, Raman | 1350-1300 and 1160-1120 |
| S-N | Stretching | IR, Raman | 1180-1130 |
| C-S | Stretching | IR, Raman | 800-600 |
While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making them complementary. edinst.com For instance, the symmetric vibrations of the S=O group might be more prominent in the Raman spectrum, while the asymmetric stretch would be strong in the IR spectrum.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iq This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic rings and conjugated systems in this compound.
The absorption of UV radiation by this compound would lead to electronic transitions, primarily π → π* transitions within the aromatic rings. usp.br The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation in the molecule. The presence of the benzodithiazole system is expected to result in characteristic absorption bands in the UV region.
Table 3: Theoretical UV-Vis Spectroscopy Data for this compound
| Electronic Transition | Chromophore | Expected Wavelength Region (nm) |
| π → π | Benzyl and Benzodithiazole Rings | 200-300 |
| n → π | Heteroatoms (N, S, O) | >250 |
The exact λmax and molar absorptivity (ε) would need to be determined experimentally, but the spectrum would be a valuable tool for quantitative analysis and for monitoring any changes to the chromophoric system.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.tr It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. neu.edu.tr
For this compound, MS would confirm the molecular weight of the anion and provide insights into the stability of different parts of the molecule. The fragmentation pattern can be used to identify the different structural components, such as the loss of the benzyl group or parts of the benzodithiazole ring. libretexts.org
MALDI-TOF MS is a soft ionization technique that is particularly useful for analyzing large or fragile molecules. mdpi.com In this technique, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. For this compound, MALDI-TOF MS would likely show the sodiated molecule, [M+Na]⁺, which would help in confirming its molecular weight. researchgate.net The high mass accuracy of TOF analyzers would allow for the determination of the elemental composition of the parent ion and its fragments.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used to determine the elemental composition of a sample. spectroscopyonline.com It is capable of detecting most of the elements in the periodic table at very low concentrations. For this compound, ICP-MS would be used to quantify the amount of sodium present, as well as to detect any trace metal impurities. spectroscopyonline.comresearchgate.net This is crucial for ensuring the purity of the compound and for confirming its stoichiometry. The technique is particularly powerful for overcoming the limitations of other analytical methods in detecting certain elements. spectroscopyonline.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Chromatographic Separations for Purity and Quantitative Analysis
Chromatographic techniques are fundamental in the analysis of this compound, enabling the separation of the main compound from related substances and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for these purposes.
HPLC is a powerful tool for the separation, identification, and quantification of this compound. openaccessjournals.com The development of a robust HPLC method is a critical step in ensuring accurate and reliable results. A typical method involves a reversed-phase approach, which is well-suited for the analysis of moderately polar compounds like this compound.
Method development for this compound would logically involve the optimization of several key parameters to achieve the desired separation and peak characteristics. This process includes the careful selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength. openaccessjournals.comajast.net
A common choice for the stationary phase is a C18 column, which provides excellent retention and separation for a wide range of organic molecules. ajast.netresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. ajast.netvnu.edu.vn The pH of the aqueous buffer is a critical parameter that can be adjusted to optimize the retention time and peak shape of this compound. For instance, a slightly acidic mobile phase can suppress the ionization of acidic functional groups, leading to better retention and peak symmetry. ijlsr.com Gradient elution, where the composition of the mobile phase is changed during the run, may be employed to effectively separate compounds with a wide range of polarities. researchgate.net
Detection is commonly performed using a UV-Vis detector, as the aromatic structure of this compound is expected to exhibit significant absorbance in the ultraviolet region. researchgate.netvnu.edu.vn The selection of the optimal detection wavelength is crucial for achieving high sensitivity.
A hypothetical validated HPLC method for this compound could have the following parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3.5) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
This method would be validated according to international guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. ijlsr.com The limit of detection (LOD) and limit of quantification (LOQ) would also be established to define the sensitivity of the method. researchgate.net
While HPLC is the primary technique for analyzing the non-volatile this compound, Gas Chromatography (GC) is essential for the identification and quantification of any volatile organic by-products that may be present from the synthesis process or as degradation products. thermofisher.comkirj.ee These volatile impurities can affect the quality and safety of the final product.
The analysis of volatile compounds by GC often requires a sample preparation step to extract and concentrate the analytes. thermofisher.com Techniques such as headspace sampling or purge-and-trap are commonly employed for this purpose. thermofisher.com In headspace GC, the sample is heated in a sealed vial to allow the volatile compounds to partition into the gas phase, which is then injected into the GC system.
The GC system is equipped with a capillary column coated with a stationary phase suitable for separating volatile organic compounds. The choice of the stationary phase depends on the polarity of the target analytes. nih.gov A flame ionization detector (FID) is often used for its high sensitivity to a wide range of organic compounds. thermofisher.com For unequivocal identification of unknown volatile by-products, GC is often coupled with a mass spectrometer (GC-MS). kirj.eenih.gov The mass spectrometer provides detailed structural information, allowing for the confident identification of the separated compounds by comparing their mass spectra to spectral libraries. nih.gov
To ensure the quality of this compound, strict limits are set for the presence of volatile by-products. A validated GC method would be used to routinely monitor these impurities.
| Parameter | Condition |
| Technique | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (5 min), then ramp to 250 °C at 10 °C/min |
| Detector | Mass Spectrometer (Scan mode) |
High-Performance Liquid Chromatography (HPLC) Method Development
Electrochemical Detection Methods
Electrochemical methods offer an alternative and often complementary approach to chromatographic techniques for the analysis of this compound. These methods are typically characterized by high sensitivity, rapid analysis times, and relatively low-cost instrumentation. solubilityofthings.comnih.gov
Ion-Selective Electrodes (ISEs) are potentiometric sensors that respond selectively to the activity of a specific ion in a solution. ntsensors.comhannaservice.eu For the analysis of this compound, an ISE selective for the sodium ion (Na+) could be utilized for quantitative determination. ntsensors.comchemstock.ae The principle of measurement involves immersing the sodium ISE and a reference electrode into the sample solution and measuring the potential difference between them. hannaservice.eu This potential is proportional to the logarithm of the sodium ion activity, as described by the Nernst equation. ntsensors.com
To ensure accurate measurements, an Ionic Strength Adjustment Buffer (ISAB) is typically added to both the standards and the sample solutions. hannaservice.euchemstock.ae The ISAB serves two main purposes: it maintains a high and constant ionic strength, which ensures that the measured potential is directly proportional to the concentration rather than the activity, and it adjusts the pH of the solution to a range where the electrode exhibits optimal performance and interferences from other ions, such as H+, are minimized. hannaservice.euchemstock.ae
Sodium ISEs are widely used in various fields, including pharmaceuticals, for the rapid and direct measurement of sodium content. ntsensors.commonokrystaly.cz
| Parameter | Specification |
| Electrode Type | Sodium Ion-Selective Electrode (Glass or Solid-State) |
| Measurement Range | 10⁻⁶ M to 1 M |
| pH Range | > 9 hannaservice.euchemstock.ae |
| Interfering Ions | K+, Li+, Ag+ |
| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) |
Beyond ISEs, other electrochemical techniques like potentiometry and amperometry can be developed for the analysis of this compound. scribd.comucl.ac.uk Potentiometric methods, in a broader sense, could involve the development of a sensor where the potential is related to the concentration of the entire this compound molecule, potentially through interactions with a specific membrane or modified electrode surface. ekb.eg
Amperometric techniques measure the current generated by the oxidation or reduction of the analyte at an electrode held at a constant potential. solubilityofthings.com The bensuldazate moiety, with its aromatic and potentially electroactive functional groups, could be a candidate for amperometric detection. The development of an amperometric method would involve studying the voltammetric behavior of this compound using techniques like cyclic voltammetry to determine its oxidation or reduction potential. mdpi.com Once the optimal potential is identified, a sensitive and selective amperometric method can be established for its quantification. researchgate.net Amperometric detection can be highly sensitive and is often used as a detection method in flow systems like HPLC. scribd.com
Ion-Selective Electrode (ISE) Applications
Advanced Hybrid Analytical Platforms
The quest for more comprehensive analytical information has led to the development of hybrid or hyphenated analytical platforms. These systems combine the separation power of chromatography with the high selectivity and sensitivity of modern detectors. For the analysis of this compound, a particularly powerful combination is Liquid Chromatography-Mass Spectrometry (LC-MS). plos.org
LC-MS combines the separation capabilities of HPLC with the detection power of a mass spectrometer. This technique allows for the separation of this compound from its impurities, and the mass spectrometer provides not only quantitative data but also mass information that can be used for the unequivocal identification of the parent compound and the structural elucidation of unknown impurities or degradation products. plos.org Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, can be coupled with high-resolution mass spectrometry (HRMS) to achieve even faster separations and more accurate mass measurements, further enhancing the confidence in identification. plos.org
Another hybrid technique could involve the coupling of electrochemical detection with HPLC (HPLC-ED). In this setup, the eluent from the HPLC column flows through an electrochemical cell where the analyte is detected amperometrically or coulometrically. This can provide enhanced selectivity and sensitivity for electroactive compounds compared to standard UV detection.
The use of these advanced hybrid platforms provides a powerful arsenal (B13267) for the complete and rigorous characterization of this compound, ensuring its quality and consistency.
LC-MS/MS for Metabolite Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of drug metabolites. criver.comnih.gov Its high sensitivity and selectivity allow for the detection and quantification of metabolites at very low concentrations within complex biological samples. criver.com The process involves the separation of compounds by liquid chromatography, followed by their ionization and detection by tandem mass spectrometry. nih.gov
In a typical workflow for metabolite identification, an initial untargeted analysis using full-scan LC-MS is performed to detect potential metabolites. nih.gov These are often identified by searching for specific mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation) relative to the parent drug, this compound. Once potential metabolites are detected, targeted MS/MS experiments are conducted to obtain structural information. nih.gov By fragmenting the parent ion of the metabolite and analyzing the resulting product ions, its chemical structure can be elucidated. mdpi.com
For quantification, a sensitive and specific LC-MS/MS method operating in multiple reaction monitoring (MRM) mode is typically developed. nih.govnih.gov This involves selecting a specific precursor ion (the metabolite) and a characteristic product ion. The instrument is set to monitor only this specific transition, which provides a high degree of selectivity and reduces background noise, enabling accurate quantification. nih.govchromatographyonline.com A stable isotope-labeled internal standard is often used to ensure accuracy and precision. fda.gov The method is validated for linearity, accuracy, precision, and stability to ensure reliable results. nih.govnih.gov
A study on a similar compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP), illustrates the application of LC-MS/MS for simultaneous determination of the parent drug and its active metabolite in rat plasma. nih.govnih.govmdpi.com This study successfully developed and validated a rapid, sensitive, and selective LC-MS/MS method, which was then applied to pharmacokinetic studies. nih.govnih.gov
Below is an interactive data table detailing hypothetical LC-MS/MS parameters that could be applied for the analysis of this compound and its potential metabolites.
| Parameter | Setting | Purpose |
| Chromatography | ||
| Column | C18 reverse-phase | Separation based on hydrophobicity |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile | Elution of compounds with varying polarities |
| Flow Rate | 0.4 mL/min | Optimal separation and ionization |
| Injection Volume | 5 µL | Introduction of the sample into the system |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), positive/negative switching | Generation of charged ions for MS analysis |
| Scan Type | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |
| Precursor Ion (Q1) | [M+H]+ or [M-H]- of this compound/Metabolite | Selection of the ion of interest |
| Product Ion (Q3) | Specific fragment ion | Confirmation of identity and quantification |
| Collision Energy | Optimized for each analyte | Fragmentation of the precursor ion |
| Dwell Time | 100 ms | Time spent acquiring data for each transition |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing pharmaceutical compounds and their byproducts. actascientific.comchromatographytoday.comijarnd.com These techniques enhance analytical capabilities by combining the separation power of chromatography or electrophoresis with the identification power of spectroscopy. actascientific.comchromatographytoday.com
The analysis of complex natural mixtures or biological samples presents significant challenges due to the vast number of constituents. rsc.org No single analytical method can provide a complete chemical picture, necessitating the use of multiple, complementary techniques. rsc.org
Commonly employed hyphenated techniques in pharmaceutical analysis include:
LC-MS (Liquid Chromatography-Mass Spectrometry): As detailed in the previous section, this is a cornerstone technique for both qualitative and quantitative analysis of a wide range of compounds. chromatographytoday.com
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is ideal for the analysis of volatile and thermally stable compounds. actascientific.comasiapharmaceutics.info Samples are vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. ijarnd.com For non-volatile compounds, derivatization may be required. actascientific.com
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This powerful technique combines the separation capabilities of LC with the detailed structural elucidation provided by NMR. chromatographytoday.comasiapharmaceutics.info It is particularly valuable for identifying the structure of unknown metabolites or impurities without the need for authentic standards. asiapharmaceutics.info
CE-MS (Capillary Electrophoresis-Mass Spectrometry): This method is well-suited for the analysis of highly polar and charged molecules, offering an alternative separation mechanism to chromatography. chromatographytoday.com
The combination of these techniques can provide a more comprehensive understanding of the chemical composition of a complex mixture. For instance, LC-MS-MS, a tandem MS technique, offers even greater specificity and structural information. ijarnd.com Furthermore, multidimensional techniques like two-dimensional liquid chromatography (2D-LC) can be coupled with mass spectrometry to enhance the separation of extremely complex samples.
The following interactive table outlines various hyphenated techniques and their potential applications in the analysis of complex mixtures containing this compound.
| Hyphenated Technique | Principle | Application for this compound Analysis |
| LC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry for sensitive and selective detection. chromatographyonline.com | Primary tool for identifying and quantifying this compound and its metabolites in biological fluids. criver.com |
| GC-MS | Separates volatile compounds using gas chromatography, followed by mass spectrometric detection. ijarnd.com | Analysis of volatile impurities or degradation products of this compound that are thermally stable. actascientific.com |
| LC-NMR | Couples liquid chromatography with nuclear magnetic resonance spectroscopy for direct structural elucidation of separated compounds. asiapharmaceutics.info | Unambiguous structure determination of novel metabolites or impurities without the need for reference standards. |
| CE-MS | Separates compounds based on their charge and size via capillary electrophoresis, followed by mass spectrometry. chromatographytoday.com | Analysis of highly polar or charged metabolites and degradation products of this compound. |
Investigation of Pharmacological Targets and Receptor Interactions of Sodium Bensuldazate
In Vitro Receptor Binding and Ligand-Target Interaction Studies
Comprehensive in vitro receptor binding and ligand-target interaction studies for sodium bensuldazate are not extensively documented in publicly available scientific literature.
Affinity and Selectivity Determinations
Detailed affinity (such as Kd or IC50 values) and selectivity data for this compound against a panel of receptors are not found in the reviewed sources. While one database entry tentatively links this compound to metabotropic glutamate (B1630785) receptors 2 and 3, the accompanying text discusses a different pharmacological agent, suggesting a potential data aggregation anomaly. ncats.io
Due to the absence of specific binding data, a data table for receptor binding affinities cannot be generated at this time.
Enzyme Inhibition and Modulation Assays
Information regarding the specific enzymatic inhibition or modulation by this compound is sparse.
Characterization of Enzyme Kinetics and Mechanism of Inhibition
No studies characterizing the enzyme kinetics or the specific mechanism of inhibition (e.g., competitive, non-competitive) for this compound have been identified.
Identification of Specific Enzyme Targets
Given the lack of specific enzyme inhibition data, a data table for enzyme inhibition cannot be constructed.
Ion Channel Modulation Mechanisms
There is no available information in the searched literature concerning the effects of this compound on ion channel function or any potential modulation mechanisms.
Voltage-Gated Ion Channel Interactions (e.g., Sodium Channels)
Comprehensive searches of scientific literature and pharmacological databases have not yielded specific studies detailing the direct interaction of this compound or its active form, bensuldazic acid, with voltage-gated ion channels. Consequently, there is no available data to characterize its effects on the gating, conductance, or modulation of voltage-gated sodium channels or other channels in this category. Further research is required to determine if such interactions exist and their potential physiological relevance.
Ligand-Gated Ion Channel Modulations
There is currently no published scientific evidence describing the modulation of ligand-gated ion channels by this compound. Investigations into whether the compound acts as an agonist, antagonist, or allosteric modulator on receptors such as nicotinic acetylcholine, glutamate, or GABA-gated channels have not been reported. Therefore, its profile regarding ligand-gated ion channel interactions remains uncharacterized.
Cellular Signaling Pathway Perturbations
While the complete signaling profile of this compound is not fully elucidated, some research into its anti-inflammatory effects provides insight into its perturbation of specific cellular signaling pathways.
The primary mechanism of action for this compound's anti-inflammatory activity appears to involve the modulation of cytokine production. In vitro studies on activated macrophages have demonstrated that bensuldazic acid can significantly reduce the secretion of key pro-inflammatory cytokines. Specifically, its activity includes the decreased production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). wikipedia.org This suggests that the compound interferes with the upstream signaling cascades that lead to the transcription and translation of these inflammatory mediators, such as the NF-κB or MAPK signaling pathways. However, the precise molecular targets within these cascades have not been explicitly identified.
Table 1: Effect of Bensuldazic Acid on Pro-inflammatory Cytokine Production in Activated Macrophages
| Cytokine | Effect Observed | Context |
| Tumor Necrosis Factor-alpha (TNF-α) | Significant Reduction | In vitro assays |
| Interleukin-6 (IL-6) | Significant Reduction | In vitro assays |
A thorough review of existing literature reveals a lack of studies focused on the comprehensive analysis of gene expression or protein regulation in response to exposure to this compound. While the reduction in TNF-α and IL-6 production implies effects at the level of gene transcription or protein synthesis, global gene expression profiling (e.g., via RNA sequencing) or proteomic analyses have not been published. Such studies would be necessary to understand the broader impact of the compound on cellular function and regulation.
Investigation of Downstream Molecular Cascades
Identification of Subcellular Localization and Intracellular Targets
The specific subcellular localization of this compound upon entering a cell has not been documented in scientific literature. Similarly, while it is believed to interfere with microbial metabolic processes, its precise intracellular molecular targets remain unidentified. wikipedia.org Determining whether the compound accumulates in specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus, and identifying the proteins or enzymes it directly binds to, will be critical for a complete understanding of its mechanism of action.
Elucidation of Biochemical Pathways and Metabolic Impact of Sodium Bensuldazate
Impact on Central Carbon Metabolism
Central carbon metabolism represents the core set of biochemical reactions essential for life, governing energy production and the synthesis of cellular building blocks. It primarily encompasses glycolysis, gluconeogenesis, the tricarboxylic acid (TCA) cycle, oxidative phosphorylation, and the pentose (B10789219) phosphate (B84403) pathway.
Glycolysis and Gluconeogenesis Pathway Analysis
Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749), generating a small amount of ATP and NADH. fujifilm.com Conversely, gluconeogenesis is the synthesis of glucose from non-carbohydrate sources, such as lactate (B86563), pyruvate, and certain amino acids. fujifilm.comnih.gov These two pathways are reciprocally regulated to maintain glucose homeostasis. nih.gov
Studies on different sodium compounds have shown varied effects on these pathways. For instance, sodium lactate has been observed to promote the rate of glycolysis in fresh beef during chilled storage. scielo.br In contrast, research on the impact of high dietary salt (sodium chloride) intake did not show a significant direct effect on glucose metabolism during high-intensity intermittent exercise, though it suggested a potential slight shift towards carbohydrate utilization. nih.gov The presence of sodium is also crucial for the activity of the Na+/K+ pump, which, when stimulated, can increase the rate of glycolysis. nih.gov
Table 1: Key Enzymes in Glycolysis and Gluconeogenesis
| Pathway | Key Enzyme | Function | Potential Regulation by Sodium |
| Glycolysis | Hexokinase | Phosphorylates glucose to glucose-6-phosphate | Indirectly influenced by Na+/K+ pump activity nih.gov |
| Glycolysis | Phosphofructokinase-1 (PFK-1) | Rate-limiting step, converts fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate | Citrate (B86180), an intermediate of the TCA cycle, inhibits PFK-1 nih.gov |
| Glycolysis | Pyruvate Kinase | Converts phosphoenolpyruvate (B93156) to pyruvate | Activity can be affected by NaCl stress in some microorganisms nih.gov |
| Gluconeogenesis | Pyruvate Carboxylase | Converts pyruvate to oxaloacetate | Bypasses the irreversible pyruvate kinase step of glycolysis nih.gov |
| Gluconeogenesis | Phosphoenolpyruvate Carboxykinase (PEPCK) | Converts oxaloacetate to phosphoenolpyruvate | A key regulatory point in gluconeogenesis |
| Gluconeogenesis | Fructose-1,6-bisphosphatase | Converts fructose-1,6-bisphosphate to fructose-6-phosphate | Reciprocally regulated with PFK-1 |
| Gluconeogenesis | Glucose-6-phosphatase | Converts glucose-6-phosphate to glucose | Final step of gluconeogenesis |
Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation Influence
The Tricarboxylic Acid (TCA) cycle, or Krebs cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. fujifilm.com This process generates NADH and FADH2, which are then used in the electron transport chain to produce ATP via oxidative phosphorylation. biorxiv.org
Research has indicated that a high-salt diet can disrupt the TCA cycle. aginganddisease.org Specifically, it has been shown to reduce the activity of key enzymes in the cycle, such as aconitase, fumarase, malate (B86768) dehydrogenase, and isocitrate dehydrogenase. aginganddisease.org Furthermore, sodium is essential for the transport of Krebs cycle intermediates across the plasma membrane through sodium-coupled transporters. nih.gov For example, sodium butyrate (B1204436) has been shown to be metabolized and incorporated into the TCA cycle. biorxiv.org
Table 2: Impact of High Salt on TCA Cycle Enzymes
| Enzyme | Function in TCA Cycle | Observed Effect of High Salt | Reference |
| Aconitase | Isomerizes citrate to isocitrate | Inhibition/Decreased Activity | aginganddisease.org |
| Isocitrate Dehydrogenase | Oxidizes isocitrate to α-ketoglutarate, producing NADH | Decreased Activity | aginganddisease.org |
| Fumarase | Hydrates fumarate (B1241708) to malate | Decreased Activity | aginganddisease.org |
| Malate Dehydrogenase | Oxidizes malate to oxaloacetate, producing NADH | Decreased Activity | aginganddisease.org |
Pentose Phosphate Pathway Flux Alterations
The pentose phosphate pathway (PPP) is a metabolic pathway parallel to glycolysis that generates NADPH and pentoses (5-carbon sugars). libretexts.org NADPH is crucial for reductive biosynthesis reactions and for protecting the cell from oxidative stress, while the pentoses are essential for the synthesis of nucleotides and nucleic acids. nih.govlibretexts.org
Influence on Amino Acid and Lipid Metabolism
Alterations in Amino Acid Pool Dynamics
Amino acid metabolism involves the various metabolic processes that synthesize and break down amino acids. These pathways are critical for protein synthesis, the production of nitrogen-containing compounds, and as a source of energy. frontiersin.org
Sodium plays a vital role in the transport of amino acids into cells. Sodium-coupled neutral amino acid transporters (SNATs) are responsible for the uptake of amino acids like glutamine, which is central to many metabolic processes, including nitrogen transport and gluconeogenesis. nih.gov Certain sodium-containing compounds are used therapeutically to manage disorders of amino acid metabolism. For example, sodium phenylbutyrate and sodium benzoate (B1203000) are used to treat urea (B33335) cycle disorders by providing an alternative pathway for the excretion of excess nitrogen. newenglandconsortium.orgwikipedia.org
Lipid Synthesis and Catabolism Modulation
Lipid metabolism encompasses the synthesis (lipogenesis) and degradation (lipolysis and β-oxidation) of lipids to either generate energy or create structural and functional lipids. lumenlearning.com
Dietary sodium intake can influence lipid metabolism. While a systematic review found that reduced sodium intake did not have a significant adverse effect on blood lipids in adults, other studies suggest a link. nih.gov For instance, short-term sodium nitrate (B79036) supplementation was associated with lower plasma triglyceride concentrations, suggesting an alteration in lipid metabolism. nih.gov The regulation of lipid metabolism is complex, involving numerous signaling pathways and enzymes, some of which can be influenced by the cellular ionic environment. mdpi.commdpi.com
Modulation of Cellular Energy Metabolism and Homeostasis
The influence of sodium bensuldazate on cellular energy metabolism is intrinsically linked to the roles of both the sodium ion and the bensuldazate molecule. Sodium ions are critical for numerous cellular functions, including the maintenance of membrane potential and the transport of various substrates. The sodium gradient across the plasma membrane is a key source of energy for secondary active transport, a process exploited by cells like astrocytes for functions such as glutamate (B1630785) clearance. emcrit.org The Na,K-ATPase pump is central to maintaining this gradient, consuming a significant amount of cellular ATP to extrude sodium from the cell. emcrit.org
Recent research has also highlighted the unexpected role of sodium in mitochondrial energy transformations. mdpi.com Specifically, sodium ions can contribute significantly to the mitochondrial membrane potential, acting as an energy store, much like a battery. mdpi.com Given that mitochondria are the primary sites of ATP production through oxidative phosphorylation, any compound that influences sodium homeostasis could potentially impact cellular energy production. mdpi.comnih.gov
While direct studies on this compound's effect on cellular energy are not available, its nature as a sodium salt suggests it could influence processes dependent on the sodium gradient. Furthermore, as an antifungal agent, its mechanism of action in fungal cells might involve the disruption of energy metabolism, a common strategy for antimicrobial compounds. However, the translation of this effect to mammalian cells requires specific investigation.
Systemic Ion Homeostasis and Inter-Organ Crosstalk
Systemic ion homeostasis is a tightly regulated process involving multiple organs, primarily the kidneys, to maintain the balance of electrolytes like sodium, potassium, and chloride.
The kidneys are the principal organs for regulating sodium and water balance. mhmedical.com The process begins with the filtration of blood in the glomerulus, followed by the reabsorption of approximately 65-70% of the filtered sodium in the proximal convoluted tubule. cvpharmacology.com Further sodium reabsorption occurs in the loop of Henle and the distal tubules, with the latter being a key site for diuretic action. mdpi.comcvpharmacology.com
The reabsorption and excretion of ions in the renal tubules are mediated by a variety of transporters and channels. In the proximal tubule, the Na+/H+ exchanger 3 (NHE3) plays a significant role in sodium reabsorption. emcrit.orggoogleapis.com In the collecting duct, the epithelial sodium channel (ENaC) is crucial for fine-tuning sodium reabsorption, a process stimulated by the hormone aldosterone. labce.com Aldosterone promotes sodium reabsorption in exchange for potassium and hydrogen ions, thereby influencing blood pressure and acid-base balance. cvpharmacology.comtheswissbay.ch Given that this compound introduces sodium ions, it could potentially influence these renal regulatory mechanisms, although specific studies are lacking.
While the kidneys are central to ion balance, other systems also contribute. The lymphatic system plays a role in fluid homeostasis, and tissues can act as reservoirs for certain ions. For instance, the circadian regulation of the cellular proteome necessitates compensatory ion fluxes to maintain osmotic balance, involving the active transport of sodium, potassium, and chloride ions. nih.gov This highlights the intricate interplay between cellular metabolism and systemic ion homeostasis.
A multitude of ion transporters and channels are responsible for maintaining ion gradients across cell membranes. nih.govnih.gov These include:
Sodium-Potassium Pump (Na+/K+-ATPase): This is a primary active transporter found in most animal cells that pumps sodium out of the cell and potassium into the cell, establishing the electrochemical gradients for both ions. youtube.com
Sodium-Hydrogen Exchangers (NHEs): These transporters are involved in pH regulation and sodium reabsorption in various tissues, including the kidneys. nih.gov
Sodium-Chloride Cotransporters: These are important for salt reabsorption in the renal tubules. googleapis.com
Voltage-Gated Sodium Channels (VGSCs): These channels are crucial for the generation and propagation of action potentials in excitable cells like neurons and muscle cells. nih.govnih.gov
The activity of these transporters and channels is tightly regulated to maintain cellular and systemic ion homeostasis. Any disruption in their function can lead to pathological conditions. nih.govresearchgate.net
Extrarenal Modulators of Ion Balance (e.g., Lymphatic System, Tissue Storage)
Investigation of Biotransformation Pathways
Biotransformation, or drug metabolism, is the process by which the body chemically modifies foreign compounds (xenobiotics) to facilitate their elimination. nih.govslideshare.net This process is generally divided into two phases. openaccessjournals.comlitfl.com
Phase I Metabolism: Phase I reactions introduce or expose functional groups (like -OH, -NH2, -SH) on the parent drug molecule, typically making it more polar. labce.comlitfl.comslideshare.net These reactions are primarily catalyzed by the cytochrome P450 (CYP450) enzyme system located in the liver and other tissues. litfl.com The main types of Phase I reactions are oxidation, reduction, and hydrolysis. labce.comresearchgate.net
Based on the chemical structure of bensuldazate, which contains a benzimidazole (B57391) ring, a sulfide (B99878) group, and a carboxylic acid, the following Phase I reactions are plausible:
Oxidation: The sulfur atom in the sulfide group is susceptible to oxidation to form a sulfoxide (B87167) and subsequently a sulfone. Aromatic hydroxylation of the benzimidazole ring could also occur. unl.edu
N-dealkylation: If there are alkyl groups attached to the nitrogen atoms of the benzimidazole ring, these could be removed. unl.edu
Phase II Metabolism: Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous polar molecules, further increasing water solubility for excretion. openaccessjournals.comdrughunter.com Common Phase II reactions include:
Glucuronidation: This is a major pathway where glucuronic acid is attached to hydroxyl, carboxyl, or amino groups. The carboxylic acid group of bensuldazate is a likely site for glucuronidation. drughunter.com
Sulfation: A sulfate (B86663) group is added to hydroxyl or amino groups. drughunter.com
Glutathione Conjugation: This reaction detoxifies reactive electrophilic metabolites. drughunter.com
The resulting highly polar conjugates are then readily excreted from the body, primarily in the urine. litfl.com
Role of Cytochrome P450 Enzymes and Conjugation Systems
The cytochrome P450 enzymes are a diverse group of heme-containing proteins that play a central role in the metabolism of a vast array of drugs, environmental toxins, and endogenous substances. nih.govmdpi.com Located predominantly in the endoplasmic reticulum of hepatocytes, these enzymes catalyze a variety of oxidative reactions. mdpi.comliposuction101.com The CYP3A4 isoenzyme is recognized as one of the most significant contributors to drug metabolism in humans, responsible for the biotransformation of a wide range of pharmaceuticals. medicalexamprep.co.ukliposuction101.com Other important isoforms include CYP1A2, CYP2C9, CYP2C19, and CYP2D6. liposuction101.com The activity of these enzymes can be influenced by various factors, including genetic polymorphisms, co-administered drugs that act as inducers or inhibitors, and exposure to certain environmental agents. medicalexamprep.co.uk Enzyme induction can lead to accelerated metabolism and reduced efficacy of a drug, while inhibition can result in decreased metabolism, leading to elevated plasma concentrations and an increased risk of toxicity. medicalexamprep.co.ukpharmacytimes.com
Following Phase I metabolism, the modified compounds often undergo Phase II conjugation reactions. These processes involve the attachment of polar endogenous molecules, such as glucuronic acid (glucuronidation), sulfate (sulfation), glutathione, or amino acids. medicalexamprep.co.uk These conjugation systems, catalyzed by enzymes like UDP-glucuronyltransferases, further enhance the water solubility of the metabolites, preparing them for elimination from the body via urine or bile. medicalexamprep.co.uk While specific information regarding the metabolism of this compound by cytochrome P450 enzymes and subsequent conjugation systems is not extensively detailed in the available literature, the general principles of xenobiotic metabolism provide a framework for its likely biotransformation.
Metabolite Identification and Structural Characterization
The identification and structural elucidation of metabolites are fundamental to understanding the complete metabolic pathway of a compound. Modern analytical techniques are pivotal in this process. High-performance liquid chromatography (HPLC) is often used to separate metabolites from biological matrices such as plasma, urine, and feces. bioivt.com Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is then employed for the detection and structural characterization of these separated metabolites. bioivt.commdpi.com High-resolution mass spectrometry provides accurate mass measurements, which aids in determining the elemental composition of metabolites. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for the definitive structural elucidation of isolated metabolites. nih.gov
The process of metabolite identification involves comparing the metabolic profiles of treated and untreated biological samples to pinpoint drug-related components. bioivt.com The structural characterization then proceeds by analyzing the fragmentation patterns in MS/MS spectra and comparing them to the parent drug. mdpi.com Common metabolic transformations that can be identified include hydroxylation, N-dealkylation, O-dealkylation, and various conjugations.
While the specific metabolites of this compound have not been definitively identified and structurally characterized in the provided information, the following table illustrates the types of potential metabolites that could be formed based on common metabolic reactions.
| Potential Metabolic Reaction | Description | Potential Effect on Parent Compound |
| Hydroxylation | Addition of a hydroxyl (-OH) group. | Increases polarity. |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom. | Exposes a primary or secondary amine. |
| O-dealkylation | Removal of an alkyl group from an oxygen atom. | Exposes a hydroxyl group. |
| Glucuronidation | Conjugation with glucuronic acid. | Significantly increases water solubility. |
| Sulfation | Conjugation with a sulfate group. | Increases water solubility. |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Sodium Bensuldazate Analogs
Computational Chemistry Approaches for SAR/QSAR Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to model and predict the behavior of molecules, thereby accelerating the design-make-test-analyze cycle. cresset-group.com For sodium bensuldazate analogs, a variety of computational techniques are employed to build robust SAR and QSAR models.
In the absence of a high-resolution structure of the biological target, ligand-based drug design (LBDD) approaches are paramount. beilstein-journals.org This strategy relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For this compound, LBDD involves analyzing a series of known active and inactive analogs to identify common structural features, or pharmacophores, that are essential for their biological function. unlp.edu.ar By comparing the structural and electronic properties of these molecules, researchers can infer the necessary characteristics for receptor binding and activity. unlp.edu.ar
Pharmacophore modeling is a cornerstone of LBDD, focusing on the specific 3D arrangement of essential features a molecule must possess to interact with its target receptor. dovepress.com For this compound analogs, a pharmacophore model might consist of hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov Once a reliable pharmacophore model is generated, it can be used as a 3D query to screen large virtual libraries of compounds, rapidly identifying novel scaffolds that possess the desired features and are predicted to be active. dovepress.commedsci.org This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally.
When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) methods like molecular docking and molecular dynamics (MD) simulations provide profound insights into ligand-receptor interactions. beilstein-journals.org Molecular docking predicts the preferred orientation of a this compound analog within the binding site of its receptor, estimating the binding affinity. mdpi.comresearchgate.net This allows for a detailed examination of the interactions, such as hydrogen bonds and π-π stacking, that contribute to the stability of the complex. researchgate.net Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event and helping to refine the SAR understanding. eurofinsdiscovery.com
Pharmacophore Modeling and Virtual Screening
Identification of Key Structural Motifs for Biological Activity
The core of SAR analysis lies in identifying which parts of a molecule are crucial for its biological effect. For this compound, this involves a systematic investigation of its chemical architecture.
The nature and position of substituents on the benzimidazole (B57391) core and any associated phenyl rings of this compound analogs can dramatically influence their biological activity. rsc.org Electron-withdrawing or electron-donating groups, as well as bulky or compact substituents, can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its ability to bind to the target. rsc.org
A hypothetical QSAR study on a series of this compound analogs might reveal that specific substitutions lead to enhanced activity. For instance, the introduction of a halogen atom at a particular position on the phenyl ring could increase potency due to favorable interactions within the receptor's binding pocket. rsc.orgrsc.org
Table 1: Hypothetical Substituent Effects on the Biological Activity of this compound Analogs
| Compound ID | Substituent at R1 | Substituent at R2 | IC50 (nM) |
| SB-01 | H | H | 150 |
| SB-02 | F | H | 75 |
| SB-03 | Cl | H | 50 |
| SB-04 | CH3 | H | 120 |
| SB-05 | H | OCH3 | 200 |
| SB-06 | Cl | OCH3 | 90 |
This interactive table illustrates a hypothetical scenario where a chloro substituent at the R1 position (SB-03) provides the highest potency, suggesting a specific favorable interaction at that site.
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity. quimicaorganica.org Many biological receptors are chiral, meaning they can differentiate between stereoisomers of a drug molecule. For this compound analogs that possess chiral centers, it is common for one enantiomer to exhibit significantly higher activity than the other. researchgate.net
Conformational analysis, which studies the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds, is also crucial. quimicaorganica.orgwiley.com The biologically active conformation of a this compound analog is the specific shape it adopts when binding to its receptor. Understanding the preferred conformations and the energy barriers between them can provide valuable insights for designing more rigid analogs that are "pre-organized" for binding, potentially leading to increased affinity and selectivity. quimicaorganica.org
Statistical Methodologies for QSAR Model Building
Fragment-Based Drug Design (FBDD) Strategies
Fragment-Based Drug Design (FBDD) has become a powerful and efficient strategy in modern drug discovery. openaccessjournals.com It contrasts with traditional high-throughput screening (HTS) by starting with the identification of very small, low-molecular-weight molecules, known as fragments (typically <300 Da), that bind weakly to the target protein. wikipedia.orgfrontiersin.org These initial fragment hits serve as starting points for building more potent and selective lead compounds. openaccessjournals.comnumberanalytics.com
The core principle of FBDD is that small fragments can explore the chemical space of a target's binding site more efficiently than larger, more complex molecules. pharmafeatures.com Because of their low complexity, fragments can form high-quality interactions, and optimizing these initial weak binders is often more straightforward than modifying a large, complex hit from an HTS campaign. The process generally follows key stages:
Fragment Library Screening: A library of a few thousand diverse fragments is screened for binding to the target protein. Due to the weak affinities (micromolar to millimolar range), highly sensitive biophysical techniques are required for detection, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography. numberanalytics.compharmafeatures.com
Hit-to-Lead Optimization: Once fragment hits are identified and their binding mode is confirmed (often by X-ray crystallography), they are optimized into more potent leads. frontiersin.org Several strategies are employed for this elaboration:
Fragment Growing: A confirmed fragment hit is extended by adding new functional groups to occupy adjacent pockets in the binding site, thereby increasing affinity and potency. openaccessjournals.com
Fragment Linking: Two or more fragments that bind to distinct, nearby sites on the target are connected with a chemical linker to create a single, higher-affinity molecule. openaccessjournals.com
Fragment Merging: If two different fragments are found to have overlapping binding positions, a new, single compound is designed that incorporates the key features of both fragments.
A key concept in FBDD is the "Rule of Three," which provides general guidelines for the properties of molecules in a fragment library.
| Property | "Rule of Three" Guideline |
| Molecular Weight | < 300 Da |
| cLogP (lipophilicity) | ≤ 3 |
| Number of Hydrogen Bond Donors | ≤ 3 |
| Number of Hydrogen Bond Acceptors | ≤ 3 |
| Number of Rotatable Bonds | ≤ 3 |
This table outlines the "Rule of Three" criteria commonly used for designing fragment libraries in FBDD. wikipedia.org
The successful application of FBDD can lead to the discovery of novel chemical scaffolds with improved physicochemical properties and high ligand efficiency. mdpi.com
Preclinical Research Methodologies and Models for Sodium Bensuldazate Non Human Studies
In Vitro Cell-Based Assays for Biological Activity
In vitro studies, which are experiments conducted in a controlled environment outside of a living organism, are crucial for initial assessment of a compound's potential. news-medical.net This typically involves the use of cell lines or primary cells to determine biological effects.
Cell Line Selection and Culture Conditions
The selection of appropriate cell lines is a critical first step in preclinical in vitro research. nih.gov Cell lines, which are populations of cells that can be maintained and grown in culture, provide consistent and reproducible models for study. vanderbilt.edu The choice of cell line depends on the research question, with specific lines chosen to represent different tissues or disease states. For instance, in cancer research, cell lines derived from human tumors like U-2 OS (osteosarcoma) or neuroblastoma cell lines such as LA-N-1 and IMR-32 are commonly used. mdpi.comnih.gov For studies on other tissues, cell lines like the mouse osteoblastic MC3T3-E1 cell line are utilized.
Standard cell culture conditions involve a specific culture medium, such as MEM α, supplemented with reagents like fetal bovine serum (FBS), L-glutamine, and buffering agents like sodium bicarbonate to maintain pH. thermofisher.com These conditions are optimized to support cell viability and growth. cellapplications.com
Development of High-Throughput Screening Assays for Specific Biological Endpoints
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those that have a desired biological effect. labkey.com This process is highly automated and uses miniaturized assays in microplates to increase efficiency and reduce costs. nih.gov HTS is essential in the early stages of drug discovery for identifying "hits"—compounds that interact with a specific biological target. labkey.com Various detection methods can be employed, including fluorescence imaging and automated electrophysiology platforms for studying ion channels. biocompare.comnih.gov The data from HTS is then analyzed to identify promising candidates for further investigation. labkey.com
Primary Cell Culture Models for Mechanistic Studies
Primary cells are sourced directly from tissue and are used for a limited time in culture. nih.gov They are considered to more closely mimic the in vivo environment compared to immortalized cell lines. nih.gov Primary cultures, such as human proximal tubule cells isolated from kidney tissue, are valuable for detailed mechanistic studies to understand how a compound works at a cellular level. nih.gov These models allow researchers to study the physiology and biochemistry of normal cells and the effects of chemical compounds. vanderbilt.edunih.gov
Non-Mammalian Model Organism Studies
Simple, non-mammalian organisms offer a powerful tool for early-stage in vivo screening due to their genetic tractability, short life cycles, and the conservation of many biological pathways with humans. mdpi.comnih.gov
Utilization of Zebrafish, C. elegans, or Drosophila Models for Early-Stage Screening
The zebrafish (Danio rerio), the nematode worm (Caenorhabditis elegans), and the fruit fly (Drosophila melanogaster) are well-established models in preclinical research. nih.govfrontiersin.orgfrontiersin.org Zebrafish are particularly useful for their transparent embryos, which allow for in vivo imaging of developmental and disease processes. nih.gov They are used to model a variety of human diseases, including cardiovascular disorders and to screen for anti-inflammatory drugs. nih.govmdpi.com
C. elegans is a valuable model for studying fat metabolism, aging, and neurotoxicity due to its genetic similarity to humans and its simple nervous system. mdpi.comfrontiersin.org Studies on the effects of compounds like sodium benzoate (B1203000) on lifespan and fat accumulation have been conducted in C. elegans. nih.gov
Drosophila melanogaster is another powerful genetic model used to study the effects of substances on development, metabolism, and behavior. frontiersin.org For example, research has investigated how sodium benzoate affects larval development and the gut microbiome in flies. frontiersin.org
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing sodium bensuldazate in academic research?
- Methodological Answer : this compound synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl compounds, followed by sodium salt formation. Characterization should include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the bensuldazate moiety .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% for research-grade samples) .
- Elemental Analysis : To verify stoichiometry (e.g., C:H:N:S ratios) .
- Thermogravimetric Analysis (TGA) : For stability assessment under varying temperatures .
- Data Table :
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Structural confirmation | Chemical shifts (δ ppm), coupling constants (J) |
| HPLC | Purity assessment | Retention time, peak area integration |
| Elemental Analysis | Stoichiometric validation | % Composition (C, H, N, S) |
Q. How can researchers design experiments to investigate this compound’s antifungal mechanisms?
- Methodological Answer :
- In vitro assays : Use fungal strains (e.g., Candida albicans) in agar diffusion tests with varying this compound concentrations (0.1–10 µg/mL) .
- Enzyme inhibition studies : Target fungal cytochrome P450 enzymes via spectrophotometric assays to measure IC₅₀ values .
- Control experiments : Include positive controls (e.g., fluconazole) and negative controls (solvent-only) to validate specificity .
Q. What are the best practices for conducting literature reviews on this compound’s pharmacological properties?
- Methodological Answer :
- Use databases like PubMed, Web of Science, and SciFinder with search terms: “this compound AND (antifungal OR mechanism OR toxicity)” .
- Prioritize peer-reviewed articles from journals with impact factors >3.0 and citations from the past 10 years to ensure relevance .
- Exclude non-academic sources (e.g., patents, industry reports) unless critical for methodological context .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s efficacy data across different experimental models?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies (e.g., MIC values against fungal species) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .
- Variable standardization : Control for factors like pH, temperature, and solvent composition, which may alter antifungal activity .
- Mechanistic validation : Use knockout fungal strains or gene silencing to isolate target pathways .
Q. What advanced techniques are suitable for studying this compound’s pharmacokinetics and pharmacodynamics (PK/PD) in vivo?
- Methodological Answer :
- Animal models : Administer this compound (oral/intravenous) to rodents and collect plasma/tissue samples at timed intervals .
- LC-MS/MS : Quantify drug concentrations with a limit of detection (LOD) <1 ng/mL .
- Compartmental modeling : Use software like NONMEM to estimate parameters (e.g., half-life, volume of distribution) .
Q. How can researchers ensure reproducibility in this compound stability studies under varying environmental conditions?
- Methodological Answer :
- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Forced degradation : Use acid/base hydrolysis, oxidation (H₂O₂), and photolysis to identify degradation products .
- Data reporting : Include raw chromatograms, calibration curves, and statistical confidence intervals (95% CI) .
Q. What strategies address ethical and methodological challenges in this compound toxicity studies?
- Methodological Answer :
- Institutional Review Board (IRB) compliance : Submit protocols for animal/human cell line studies, emphasizing 3R principles (Replacement, Reduction, Refinement) .
- High-content screening (HCS) : Use in vitro models (e.g., HepG2 cells) with multiplexed assays (apoptosis, oxidative stress) to minimize animal use .
- Dose-response modeling : Calculate LD₅₀ and NOAEL (No Observed Adverse Effect Level) using probit or logit regression .
Data Analysis and Presentation
Q. How should researchers handle large datasets from this compound bioactivity screens?
- Methodological Answer :
- Data preprocessing : Normalize values (e.g., Z-scores) and remove technical replicates .
- Visualization tools : Use Heatmaps (Clustergrammer) or PCA (Principal Component Analysis) to identify activity clusters .
- Open-access repositories : Deposit raw data in Zenodo or Figshare with DOI assignments for transparency .
Q. What criteria determine the inclusion/exclusion of this compound data in meta-analyses?
- Methodological Answer :
- PRISMA guidelines : Follow Preferred Reporting Items for Systematic Reviews and Meta-Analyses for study selection .
- Quality assessment : Use tools like GRADE to evaluate bias risk (e.g., blinding, randomization) .
- Sensitivity analysis : Exclude low-quality studies and re-calculate effect sizes to assess robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
